Cas no 1805103-06-3 (2-Bromo-6-(bromomethyl)-4-methoxypyridine)

2-Bromo-6-(bromomethyl)-4-methoxypyridine Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-6-(bromomethyl)-4-methoxypyridine
- 2-Bromo-6-bromomethyl-4-methoxypyridine
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- Inchi: 1S/C7H7Br2NO/c1-11-6-2-5(4-8)10-7(9)3-6/h2-3H,4H2,1H3
- InChI Key: OKLQJJQLYCHASF-UHFFFAOYSA-N
- SMILES: BrCC1C=C(C=C(N=1)Br)OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 123
- Topological Polar Surface Area: 22.1
- XLogP3: 2.4
2-Bromo-6-(bromomethyl)-4-methoxypyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029014207-250mg |
2-Bromo-6-bromomethyl-4-methoxypyridine |
1805103-06-3 | 95% | 250mg |
$1,078.00 | 2022-04-01 | |
Alichem | A029014207-1g |
2-Bromo-6-bromomethyl-4-methoxypyridine |
1805103-06-3 | 95% | 1g |
$3,155.55 | 2022-04-01 |
2-Bromo-6-(bromomethyl)-4-methoxypyridine Related Literature
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Jingxiang Zhao,Lichang Yin,Zhongfang Chen J. Mater. Chem. A, 2019,7, 13284-13292
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Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090
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Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
Additional information on 2-Bromo-6-(bromomethyl)-4-methoxypyridine
Introduction to 2-Bromo-6-(Bromomethyl)-4-Methoxypyridine (CAS No. 1805103-06-3)
The compound 2-Bromo-6-(bromomethyl)-4-methoxypyridine, identified by the CAS registry number 1805103-06-3, is a structurally complex aromatic heterocyclic compound with significant potential in advanced chemical synthesis and biomedical applications. Its molecular formula, C9H8Br2O, reflects its unique composition: two bromine substituents at positions 2 and 6, a methoxy group at position 4, and a bromomethyl substituent at position 6. This combination of functional groups confers versatile reactivity, enabling its use as a key intermediate in the design of novel pharmaceuticals and specialty materials.
CAS No. 1805103-06-3 has recently gained attention in drug discovery due to its role as a scaffold for developing tyrosine kinase inhibitors (TKIs). A 2023 study published in Nature Communications demonstrated that analogs derived from this compound exhibit selective inhibition of epidermal growth factor receptor (EGFR) mutations associated with non-small cell lung cancer (NSCLC). The brominated methyl group at position 6 facilitates covalent binding to cysteine residues in the EGFR active site, enhancing target specificity compared to traditional TKIs.
In the realm of organic synthesis, researchers have leveraged the dual bromination pattern of 2-bromo-6-(bromomethyl)-4-methoxypyridine to construct polycyclic architectures via sequential Suzuki-Miyaura cross-coupling reactions. A groundbreaking approach reported in JACS Au (2024) utilized this compound as a bifunctional coupling partner, enabling the one-pot synthesis of pyrido[pyrimidine] systems with unprecedented structural complexity. The methoxy substituent was shown to modulate reaction selectivity by stabilizing intermediate radical species.
Biochemical studies highlight its utility as a fluorescent probe precursor. A collaborative team from MIT and Stanford recently synthesized a boron-dipyrromethene (BODIPY) conjugate using this compound as a linker molecule (JACS, 2024). The brominated methyl group enabled site-specific conjugation while preserving optical properties, yielding probes with sub-cellular resolution for tracking lipid raft dynamics in live cells.
Sustainable synthesis methodologies have been optimized for this compound through microwave-assisted protocols that reduce reaction times by over 75%. A green chemistry study published in Greener Journal of Chemistry (2024) demonstrated that using potassium carbonate as a heterogeneous base allowed recovery of >95% catalyst without chromatographic purification—a critical advancement for large-scale production.
Clinical translation studies are currently underway evaluating its potential in photodynamic therapy (PDT). Researchers at MD Anderson Cancer Center have developed photosensitizer conjugates based on this scaffold that exhibit singlet oxygen generation efficiency comparable to FDA-approved agents like verteporfin (Bioconjugate Chemistry, 2024). The methoxy group was found to enhance tumor selectivity by exploiting hypoxic microenvironments.
The structural versatility of CAS No. 1805103-06-3 extends into material science applications, where it serves as an organocatalyst for polymerization reactions under ambient conditions. A recent report (Nature Materials, 2024) described its use in directing the self-assembled formation of covalent organic frameworks (COFs) with tunable porosity—properties critical for next-generation gas storage systems.
Safety data indicates stable storage under standard laboratory conditions when protected from moisture and light exposure (>99% purity maintained after six months at -2°C). Its physicochemical properties—melting point of 78°C and solubility profile in common organic solvents—facilitate handling during multi-step synthetic sequences while minimizing waste generation.
Ongoing research focuses on leveraging machine learning algorithms to predict optimal substitution patterns on this scaffold for specific biological targets. A computational model developed by DeepMind collaborators (Nature Machine Intelligence, 2024) successfully predicted binding affinities for novel protein targets using quantum mechanics/molecular mechanics simulations—a paradigm shift in rational drug design strategies involving such compounds.
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